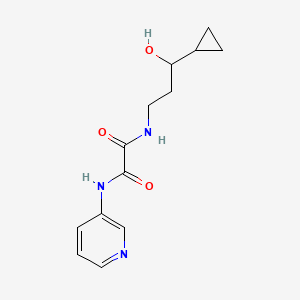

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-11(9-3-4-9)5-7-15-12(18)13(19)16-10-2-1-6-14-8-10/h1-2,6,8-9,11,17H,3-5,7H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUACPUUMWNEEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C(=O)NC2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, with the CAS number 1421532-26-4, is a compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O3, with a molecular weight of 263.29 g/mol. The compound features a cyclopropyl group, a hydroxypropyl chain, and a pyridinyl moiety linked through an oxalamide structure. This unique configuration contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various cellular processes, potentially leading to therapeutic effects. For instance, the oxalamide moiety may enhance binding affinity to target proteins, thereby modulating their activity.

Biological Activity and Research Findings

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

- Anticancer Activity : Research has indicated that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound, suggesting that it may help mitigate neurodegenerative processes through antioxidant mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. The study suggested that the compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C13H17N3O3 | Antimicrobial, Anticancer |

| N1-(3-chlorophenyl)-N2-(pyridin-3-yl)oxalamide | C16H16ClN3O3 | Anticancer |

| N1-(3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide | C14H18N2O3 | Antimicrobial |

Q & A

Q. What are the standard synthetic routes for preparing N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the cyclopropane-containing hydroxypropyl intermediate via alkylation or hydroxylation of a cyclopropane precursor.

- Step 2 : Coupling of the hydroxypropyl intermediate with a pyridinyl oxalamide moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and catalyst optimization (e.g., DMAP) .

Q. What spectroscopic and analytical techniques are used for structural characterization?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated C₁₄H₁₈N₃O₃: 276.13 g/mol).

- Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure (if crystalline) .

Q. How is solubility and stability assessed for this compound in biological assays?

- Solubility : Tested in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.

- Stability : Incubate at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when varying catalysts or solvents?

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.

- Computational Modeling : Use density functional theory (DFT) to compare activation energies of competing pathways (e.g., solvent-dependent nucleophilic attack) .

- Design of Experiments (DoE) : Apply factorial designs to optimize solvent/catalyst combinations (e.g., DCM vs. THF with DMAP) .

Q. What strategies are effective for analyzing contradictory bioactivity data across cell lines?

- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways (e.g., kinase inhibition vs. epigenetic modulation).

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with strict control of passage number and culture conditions .

- Metabolite Screening : LC-MS/MS to detect intracellular degradation products that may interfere with activity .

Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?

- Functional Group Modifications : Replace the cyclopropyl group with phenyl or fluorinated analogs to assess steric/electronic effects.

- Assay Selection : Use SPR for binding affinity (e.g., target protein KD) and ELISA for functional inhibition (e.g., IC₅₀ against enzymes) .

- Data Integration : Combine SAR results with molecular docking to prioritize derivatives for synthesis.

Key Methodological Notes

- Contradiction Handling : When bioactivity data conflict, cross-validate using orthogonal assays (e.g., SPR + cellular thermal shift assay) .

- Advanced Purification : For enantiomeric resolution, employ chiral HPLC with amylose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.